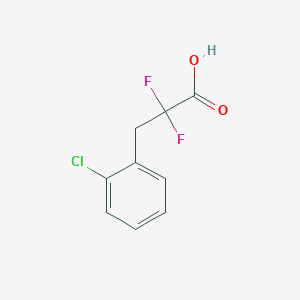

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H7ClF2O2 |

|---|---|

Molekulargewicht |

220.60 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C9H7ClF2O2/c10-7-4-2-1-3-6(7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |

InChI-Schlüssel |

JHTLIFGLVJHKGO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Organozinc-Mediated Reformatsky-Type Reactions

One of the most established approaches involves organozinc chemistry, particularly Reformatsky-type reactions, which facilitate the formation of the carbon-carbon bonds necessary for constructing the difluorinated backbone attached to the chlorophenyl group.

-

- 2-Chlorobenzaldehyde

- Ethyl difluoroacetate or related difluoroacetic derivatives

- Zinc powder as a reducing agent

- Solvent: Tetrahydrofuran (THF)

-

- Under an inert nitrogen atmosphere to prevent oxidation

- Activation of zinc with acid or iodine to enhance reactivity

- Temperature control at approximately 55–70°C

- Slow addition of ethyl difluoroacetate to the zinc suspension

- Reflux conditions maintained for 2–5 hours depending on scale

Process Summary:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Zinc powder + THF + ethyl difluoroacetate | Formation of organozinc intermediate |

| 2 | Addition of 2-chlorobenzaldehyde | Carbon-carbon bond formation |

| 3 | Reflux and stirring | Reaction progression |

| 4 | Acidic work-up (dilute HCl) | Protonation and product isolation |

| 5 | Extraction, washing, and purification | Purification of the acid product |

- The process yields the target acid with moderate to high efficiency, typically around 60-80%, depending on reaction optimization.

- Purification involves recrystallization or chromatography to attain high purity (>98%).

Direct Friedel–Crafts Acylation Followed by Fluorination

Another approach involves the acylation of chlorobenzene derivatives followed by fluorination steps:

- Step 1: Friedel–Crafts acylation of 2-chlorobenzene with acyl chlorides to introduce the acyl group.

- Step 2: Conversion of the acyl intermediate to the difluorinated acid via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Catalysts such as aluminum chloride (AlCl₃)

- Elevated temperatures (~80–120°C)

- Use of anhydrous solvents like dichloromethane

- Fluorination at controlled temperatures to prevent side reactions

- This method is less favored for large-scale production due to the harsh conditions and handling of fluorinating reagents.

Organocatalytic and Transition Metal-Catalyzed Couplings

Recent advances include transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to attach the chlorophenyl moiety to fluorinated intermediates.

- Catalysts: Palladium complexes with phosphine ligands

- Reagents: Organoboron or organozinc compounds

- Conditions: Mild temperatures (25–80°C), inert atmosphere, polar solvents like dimethylformamide (DMF) or tetrahydrofuran

- High regio- and stereoselectivity

- Potential for scale-up with optimized conditions

Industrial-Scale Synthesis Considerations

For large-scale manufacturing, the process is optimized to maximize yield and minimize by-products:

- Use of continuous flow reactors for better control

- Purification via recrystallization or chromatography

- Monitoring via NMR and HPLC to ensure product consistency

Summary Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Organozinc Reformatsky | Zinc, difluoroacetate, 2-chlorobenzaldehyde | Carbon-carbon bond formation | 60–80 | Scalable, high purity | Requires inert atmosphere, multi-step |

| Friedel–Crafts + Fluorination | Chlorobenzene derivatives, fluorinating agents | Acylation + fluorination | Variable | Suitable for specific derivatives | Harsh conditions, less scalable |

| Transition Metal Coupling | Organozinc/Boron compounds, Pd catalysts | Cross-coupling | 70–90 | High selectivity, mild conditions | Cost of catalysts, optimization needed |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biological systems.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

3-(4'-Bromophenyl)-2,2-difluoropropanoic Acid

- Molecular Formula : C₉H₇BrF₂O₂

- Key Differences : Bromine (Br) replaces chlorine (Cl), increasing atomic radius and polarizability.

- Impact : Bromine’s larger size may enhance hydrophobic interactions in biological systems but reduce electrophilic reactivity compared to chlorine. Synthesis conditions are analogous but require brominated precursors .

3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic Acid

- Molecular Formula : C₁₁H₁₂F₂O₂

- Key Differences : Methyl groups at positions 2 and 4 on the phenyl ring replace chlorine.

- Electron-donating methyl groups also alter the phenyl ring’s electronic profile compared to the electron-withdrawing Cl .

(2E)-3-(2-Chlorophenyl)-2-propenoic Acid

- Molecular Formula : C₉H₇ClO₂

- Key Differences: A conjugated double bond replaces the difluoropropanoic acid backbone.

- Impact: The planar structure of the propenoic acid derivative facilitates π-π stacking interactions, while the absence of fluorine reduces metabolic stability. The E-configuration may limit steric hindrance in binding interactions .

Heterocyclic and Amino-Substituted Analogues

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid

- Molecular Formula: C₁₂H₉F₂NO₃

- Key Differences: An oxazole ring replaces the phenyl group, linked via a propanoic acid chain.

- The difluorophenyl group further enhances lipophilicity .

3-(Dibenzylamino)-2,2-difluoropropanoic Acid

- Molecular Formula: C₁₇H₁₇F₂NO₂

- Key Differences: A dibenzylamino group (-N(CH₂C₆H₅)₂) replaces the chlorophenyl group.

- Impact: The amino group introduces basicity, altering ionization state and solubility. The benzyl groups increase steric hindrance, which may reduce membrane permeability .

Functionalized Difluoropropanoic Acids

3-(Dimethylamino)-2,2-difluoropropanoic Acid Hydrochloride

- Molecular Formula: C₅H₁₀ClF₂NO₂

- Key Differences: A dimethylamino group (-N(CH₃)₂) replaces the chlorophenyl group, with a hydrochloride salt form.

- Impact: The protonated amino group enhances water solubility, making it suitable for aqueous formulations. The absence of aromaticity reduces π-system interactions .

Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)-propanoic Acid

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₄

- Key Differences : A tert-butoxycarbonyl (Boc)-protected amine and dichlorophenyl group are present.

- This compound is primarily used as an intermediate in drug development .

Biologische Aktivität

3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C10H8ClF2O2

- Molecular Weight : 233.62 g/mol

- CAS Number : 21640-48-2

The biological activity of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation .

Antimicrobial Properties

Studies have shown that 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid exhibits antimicrobial activity against various bacterial strains. The compound's fluorinated structure enhances its lipophilicity, which may improve membrane permeability and facilitate interaction with microbial targets.

Anti-inflammatory Effects

Research highlights the compound's potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity suggests possible therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms that involve the disruption of mitochondrial function and activation of caspases.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity | |

| Anti-inflammatory | Reduced cytokine production | Modulation of inflammatory pathways | |

| Anticancer | Induction of apoptosis | Mitochondrial disruption |

Case Studies

-

Antimicrobial Study :

A study investigated the efficacy of 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro experiments showed that the compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential role in managing conditions characterized by excessive inflammation. -

Anticancer Investigation :

A recent study assessed the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.